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Acetamidinium iodide

Cat. No.: B8034680
M. Wt: 186.00 g/mol
InChI Key: GGYGJCFIYJVWIP-UHFFFAOYSA-N
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Description

Contextualization of Organic Cations in Hybrid Perovskite Systems

In hybrid halide perovskites, the 'A' position is typically occupied by a small organic cation, while 'B' is a divalent metal cation (like lead or tin) and 'X' is a halide anion (such as iodide, bromide, or chloride). acs.org The organic A-site cation plays a fundamental role that extends beyond simply stabilizing the perovskite lattice. Its size, shape, and chemical nature influence the material's tolerance factor, which determines the stability of the cubic perovskite phase. Furthermore, the interactions between the organic cation and the inorganic framework, such as hydrogen bonding, can significantly impact the material's electronic properties, charge carrier dynamics, and intrinsic stability against environmental factors like moisture and heat. nih.govscispace.com

Initial research predominantly focused on the methylammonium (B1206745) (MA+) cation. acs.org However, the volatility of MA+ and its limited hydrogen bonding capabilities contribute to thermal and photoinstability. acs.org This led to the exploration of other organic cations, with formamidinium (FA+) becoming a popular alternative due to its more ideal bandgap for light harvesting and improved thermal stability. rsc.orgnih.gov Despite these advantages, FA+-based perovskites are prone to a detrimental phase transition from the desired black, photoactive α-phase to a yellow, non-perovskite δ-phase at room temperature. rsc.orgmdpi.com This inherent instability has spurred a continuous search for novel organic cations and cation combinations to further enhance the efficiency and, crucially, the long-term operational stability of perovskite solar cells.

Rationale for Investigating Acetamidinium (B1228376) Iodide as a Perovskite Cation

Acetamidinium iodide has emerged as a compound of interest in the quest to engineer more stable and efficient perovskite materials. The acetamidinium (AA+) cation presents several unique structural and chemical features that distinguish it from more conventional cations like methylammonium (MA+). Researchers have investigated its potential to overcome some of the key limitations associated with MA+ and FA+ based perovskites.

The primary rationale for investigating this compound centers on the specific characteristics of the AA+ cation:

Enhanced Hydrogen Bonding: The acetamidinium cation has the potential to form an additional N-H···I hydrogen bond compared to methylammonium. acs.orgnih.gov This stronger electrostatic interaction with the surrounding inorganic cage is believed to stabilize the cation within the perovskite matrix. acs.orgnih.gov

Restricted Rotational Freedom: Acetamidinium possesses a delocalized π-electron cloud over its N–C–N bond, which restricts the C–N bond rotation. acs.orgnih.gov This restricted dipolar rotation, along with the bulkier size of the cation, is thought to increase the activation energy for vacancy-mediated halide migration, a key degradation pathway in perovskites. scispace.com

Improved Intrinsic Stability: The combination of stronger hydrogen bonding and restricted rotation is hypothesized to lead to a more stable perovskite structure. Research has shown that incorporating acetamidinium can improve the material's resilience to ambient conditions. acs.orgnih.gov

Favorable Electronic Properties: The introduction of acetamidinium has been linked to beneficial changes in the electronic properties of the perovskite film. Specifically, it has been shown to increase carrier lifetime, which can lead to a higher open-circuit voltage (Voc) in solar cell devices. acs.orgresearchgate.net

Studies involving the partial substitution of MA+ with AA+ have provided evidence supporting this rationale. For instance, substituting 10% of the MA+ cations with AA+ has resulted in perovskite solar cells with a higher average open-circuit voltage and significantly improved stability under ambient conditions. acs.org

Photovoltaic Performance of Acetamidinium-Substituted Perovskite Solar Cells
Cation CompositionAverage Open-Circuit Voltage (Voc)Champion Power Conversion Efficiency (PCE)Average PCECarrier LifetimeReference
MAPbI3 (Reference)1.04 V--20 µs acs.org
10% AA-substituted MAPbI31.12 V18.29%16.3%32 µs acs.orgnih.govresearchgate.net
Stability of Acetamidinium-Substituted Perovskite Solar Cells
Cation CompositionTest ConditionDurationRetained PCEReference
MAPbI3 (Reference)Ambient exposure (72 ± 3% RH)480 h43% of initial value acs.orgnih.gov
10% AA-substituted MAPbI3Ambient exposure (72 ± 3% RH)480 h70% of initial value acs.orgnih.gov

These findings underscore the potential of this compound as a valuable component in the compositional engineering of hybrid perovskites, offering a pathway toward more robust and efficient solar cell technologies. scispace.com The restricted rotation and enhanced bonding of the acetamidinium cation directly address critical challenges of ion migration and intrinsic instability, paving the way for further research into its role in advanced material systems. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7IN2 B8034680 Acetamidinium iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminoethylideneazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2.HI/c1-2(3)4;/h1H3,(H3,3,4);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYGJCFIYJVWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[NH2+])N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Acetamidinium Iodide

Established Synthetic Pathways for Acetamidinium (B1228376) Salts

Acetamidinium salts, including acetamidinium iodide, can be synthesized through various chemical routes.

Precursor Solution Engineering for Perovskite Film Fabrication

The preparation of the perovskite precursor solution, which includes this compound, is a crucial step influencing the crystallization and morphology of the resulting perovskite film.

Common solvent systems used for dissolving perovskite precursors, including this compound, are polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.comgoogle.comresearchgate.netuc.edu These solvents are effective in dissolving the precursor salts to form a homogeneous solution, often referred to as perovskite ink. ossila.com For instance, a perovskite precursor solution has been prepared by dissolving tin iodide (SnI₂), formamidinium iodide (FAI), and this compound (AAI) salts in a 1:0.9:0.1 molar ratio in 1 ml of a DMF and DMSO mixture (8:2 ratio). researchgate.net The choice and ratio of solvents significantly impact the solubility of the precursors and the subsequent crystallization process. uc.eduresearchgate.net DMF has the chemical formula C₃H₇NO and DMSO has the chemical formula C₂H₆OS. wikipedia.orgfishersci.nlfishersci.chfishersci.nociteab.comuni.lujkenterprises.com.pknih.gov

Antisolvents play a vital role in controlling the crystallization dynamics during the deposition of perovskite films, typically through techniques like spin-coating. researchgate.netrsc.orgaip.org The antisolvent, often a non-polar solvent like chlorobenzene, is applied to the wet perovskite precursor film to rapidly extract the processing solvent, inducing rapid supersaturation and promoting the formation of a crystalline perovskite layer. researchgate.netrsc.orgaip.org Chlorobenzene has been used as an antisolvent in the spin-coating process for perovskite layers containing this compound. researchgate.netrsc.org The timing and volume of the antisolvent application can influence the nucleation and growth of perovskite crystals, affecting the film morphology and grain size. aip.org Chlorobenzene has the chemical formula C₆H₅Cl. fishersci.co.ukbmrb.ionih.govontosight.ai

Trace environmental factors, such as the presence of water, can significantly impact the crystallization of perovskite materials, including those containing this compound. Studies have shown that the addition of trace amounts of water can either promote or inhibit perovskite crystal formation depending on the specific organoammonium cation present. researchgate.netmit.edu For acetamidinium lead iodide, the addition of trace water has been observed to inhibit crystal formation. researchgate.netmit.edu The presence of water can also influence the grain size distribution in the resulting thin films. researchgate.netmit.edu Further research is needed to fully understand how thin-film morphology is modified by water-organoammonium interactions under different growth temperatures, solvent types, and process parameters. mit.edu Despite the varied effects, the influence of trace water highlights its importance as an experimental parameter in controlling the formation of compact thin films with desired grain sizes for efficient and stable perovskite devices. researchgate.net

Advanced Crystal Growth Techniques for this compound-Containing Perovskites

The quality and properties of perovskite materials are highly dependent on the crystallization method employed during their synthesis. Various advanced techniques have been developed to control crystal growth, leading to improved film morphology, reduced defect density, and enhanced device performance.

Inverse Temperature Crystallization (ITC)

Inverse Temperature Crystallization (ITC) is a method used for growing high-quality perovskite single crystals. researching.cn This technique is particularly applicable to precursors that exhibit inverse solubility in certain organic solvents, meaning their solubility decreases as the temperature increases. researching.cn By raising the temperature of the precursor solution, perovskite molecules are released from a complex, leading to supersaturation and initiating crystallization. researching.cn This method is known for its simplicity and speed. researching.cn

Research has explored the influence of various factors on ITC, including the presence of trace amounts of water. Studies using automated systems to analyze a large number of ITC reactions have shown that the addition of trace amounts of water can inhibit crystal formation for certain organoammonium lead iodide perovskites, including those containing this compound. aip.orgchemrxiv.org This suggests that the interaction between the organoammonium cation and water plays a significant role in the nucleation process during ITC. aip.org

While ITC has been successfully applied to grow single crystals of various hybrid halide perovskites, including MAPbI3 and FAPbI3, specific detailed research findings focusing solely on the application of ITC for growing pure Acetamidinium lead iodide perovskite single crystals were not prominently found in the search results. However, the principles of ITC, relying on inverse solubility and temperature control to induce crystallization, are relevant to the broader category of organic-inorganic halide perovskites which can include acetamidinium in their composition. researching.cnrsc.orgresearchgate.net

Vapor Diffusion Methods

Vapor diffusion methods involve the slow diffusion of an antisolvent vapor into a precursor solution, which reduces the solubility of the target compounds and induces precipitation and crystallization. escholarship.orgchemrxiv.org This technique is often used for growing single crystals and can offer advantages such as producing high-quality samples and avoiding the temperature management challenges associated with methods like ITC. escholarship.orgchemrxiv.org

This compound has been explored in conjunction with vapor diffusion techniques, particularly in the synthesis of acetamidinium-substituted methylammonium (B1206745) lead iodide perovskites. Studies have utilized antisolvent vapor diffusion crystallization techniques to investigate the crystallization of various organic ammonium (B1175870) iodide salts, including this compound, with lead iodide. escholarship.orgchemrxiv.org These studies aim to understand the critical concentrations required for nucleation and crystal growth by analyzing the dynamic process of antisolvent diffusion into the mother liquor. escholarship.orgchemrxiv.org

While direct application of vapor diffusion methods for growing pure Acetamidinium lead iodide single crystals was not extensively detailed, the use of this compound as a component in perovskites grown by vapor-assisted methods highlights the relevance of these techniques in incorporating this cation into perovskite structures. escholarship.orgchemrxiv.org The control over diffusion and reaction rates offered by vapor-based methods can be crucial for achieving desired film properties when using larger cations like acetamidinium. rsc.orgaip.org

Structural Elucidation and Crystallography of Acetamidinium Iodide Derived Perovskites

Determination of Perovskite Crystal Structures Incorporating Acetamidinium (B1228376) Cation

The crystal structures of perovskites containing the acetamidinium cation are typically determined using X-ray diffraction methods, which provide detailed information about the atomic arrangement within the material.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is a powerful technique for obtaining precise crystallographic information, including lattice parameters, space group symmetry, and atomic positions. While obtaining single crystals of hybrid organic-inorganic perovskites can be challenging, SCXRD has been utilized to confirm the incorporation of larger cations, such as guanidinium (B1211019) (structurally similar to acetamidinium in some contexts), into the perovskite cage in 2D Ruddlesden-Popper structures. nih.gov These studies can unequivocally confirm the occupancy of the A-site by the acetamidinium cation and provide detailed insights into the resulting structural distortions and bond angles. nih.gov

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is widely used to characterize the crystal structure and phase purity of polycrystalline perovskite films and powders. PXRD patterns provide information about the crystallographic phases present, their relative abundance, and the lattice parameters. Studies on acetamidinium-substituted methylammonium (B1206745) lead iodide perovskites have utilized PXRD to confirm the formation of the perovskite phase and observe changes in lattice parameters upon the incorporation of acetamidinium. chemrxiv.orgacs.orgntu.edu.twresearchgate.net For instance, the presence of characteristic diffraction peaks at specific 2θ angles indicates the formation of the desired perovskite structure. researchgate.net Shifts in these peak positions can reveal changes in the unit cell dimensions, which are influenced by the size and presence of the acetamidinium cation within the lattice. mdpi.com PXRD is also used to assess the crystallinity and phase stability of the films, showing whether the perovskite structure is maintained or if impurity phases, such as PbI₂, are present after synthesis or aging. researchgate.netacs.orgnih.govacs.org

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS)

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a surface-sensitive technique that provides information about the crystallographic orientation, preferred orientation (texture), and phase distribution within thin films. GIWAXS is particularly useful for studying the structure of perovskite films relevant to solar cell applications. acs.orgnih.govnih.govacs.orgresearchgate.netosti.gov Studies employing GIWAXS on acetamidinium-containing perovskite films have investigated the impact of processing conditions on crystal orientation and crystallinity. acs.orgnih.govresearchgate.net For example, GIWAXS can reveal whether the perovskite grains have a preferential orientation, which can affect charge transport and device performance. researchgate.netresearchgate.net It can also provide insights into phase transitions and the distribution of different phases within the film. acs.orgnih.govresearchgate.net

Impact of Acetamidinium Cation Substitution on Perovskite Lattice Parameters and Symmetry

Formation of 2D and Quasi-2D Perovskite Architectures (e.g., Ruddlesden-Popper, ACI-type)

Furthermore, acetamidinium can contribute to the formation of ACI-type (Alternating Cations in the Interlayer) structures. researchgate.netescholarship.orgucl.ac.ukresearchgate.netacs.org These are another type of layered perovskite where different cations alternate in the interlayer space. escholarship.orgucl.ac.uk An example is the formation of an ACI-type structure with the composition (ACA)(MA)PbI₄ by mixing methylammonium and acetamidinium. escholarship.orgucl.ac.uk ACI perovskites can exhibit different stacking motifs and potentially higher crystal symmetry compared to some RP counterparts, leading to distinct optoelectronic properties, such as smaller bandgaps. acs.org The ability of acetamidinium to facilitate the formation of these layered architectures highlights its role in templating the structure of hybrid halide perovskites beyond the typical 3D framework. escholarship.orgucl.ac.uk

Examination of Interlayer Distances in Layered Structures

In layered hybrid lead iodide perovskites, the nature of the organic cation in the interlayer space significantly impacts the interlayer distance. Studies have reported layered hybrid lead iodide perovskites incorporating acetamidinium that exhibit unusually short interlayer distances compared to typical structures. acs.orgescholarship.orgucl.ac.uk For instance, the compound (ACA)(MA)PbI4, containing both acetamidinium and methylammonium cations, crystallizes in a structure with alternating cations in the interlayer space and demonstrates short distances between adjacent inorganic layers. acs.orgescholarship.orgucl.ac.uk Another layered perovskite, (Ac,MA)PbI4, also features an alternating cation interlayer structure with a notably short distance (4.23 Å) between axial iodine atoms of adjacent layers, which is less than the sum of their Van der Waals radii. researchgate.net This short interlayer distance is attributed to the alternating arrangement of larger ACA and smaller MA cations within the interlayer space, accommodated by rotating distortions of the adjacent inorganic layers. researchgate.net

Intermolecular Interactions within Acetamidinium-Perovskite Frameworks

The acetamidinium cation engages in specific intermolecular interactions within the perovskite framework, contributing to the structural stability and influencing the material's properties.

Role of Hydrogen Bonding (N-H···I Interactions)

Hydrogen bonding, particularly between the N-H groups of the organic cation and the iodide anions of the inorganic framework (N-H···I), plays a crucial role in hybrid perovskites. escholarship.orgcam.ac.uk Acetamidinium cations are noted to form a greater number of hydrogen bonds compared to methylammonium cations within the lead iodide octahedral cages. researchgate.netacs.orgnih.gov This increased hydrogen bonding network strengthens the interaction between the acetamidinium cation and the metal halide framework, such as SnI64– octahedra in tin perovskites. nih.govacs.org These N-H···I bonds contribute to the stabilization of the acetamidinium cation within the perovskite matrix. researchgate.netacs.orgnih.govnih.gov The presence of an additional N-H--I bond in acetamidinium (four H-bonds) compared to methylammonium (three H-bonds) is a key factor in these stronger interactions. researchgate.netacs.orgnih.gov

Electrostatic Interactions and Cation Stabilization

Beyond hydrogen bonding, electrostatic interactions between the positively charged acetamidinium cation and the negatively charged inorganic framework (e.g., PbI64– or SnI64–) are significant. These electrostatic forces, combined with the hydrogen bonding network, contribute to the stabilization of the acetamidinium cation within the perovskite structure. researchgate.netacs.orgnih.govnih.gov The strengthened electrostatic interaction due to the specific bonding structures involving acetamidinium helps to stabilize the perovskite matrix. nih.govacs.org This stabilization is particularly relevant when acetamidinium is used as a partial substitute for other cations like methylammonium or formamidinium. researchgate.netacs.orgnih.gov

Spectroscopic and Electronic Characterization of Acetamidinium Iodide Modified Materials

Vibrational Spectroscopy for Molecular and Lattice Dynamics

Vibrational spectroscopy provides invaluable insights into the bonding environment, molecular structure, and lattice dynamics of materials. By probing the vibrational modes of the constituent atoms and molecules, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can reveal subtle changes in the material's structure and interactions upon the incorporation of acetamidinium (B1228376) iodide.

FTIR spectroscopy is a powerful non-destructive technique for identifying functional groups and characterizing the vibrational modes of molecules. In the context of acetamidinium iodide, FTIR studies have been instrumental in understanding the vibrational behavior of the acetamidinium cation within different crystalline phases and its interaction with the surrounding lattice.

Transmission infrared and Attenuated Total Reflectance (ATR) spectra of crystalline formamidinium iodide (FAI), which is chemically synonymous with this compound, have been studied over a wide temperature range, revealing the vibrational signatures of its different phases. researchgate.net The spectra, typically recorded in the 4000 to 500 cm⁻¹ range, allow for a detailed assignment of the observed infrared bands. researchgate.net Key vibrational modes of the acetamidinium cation include N-H stretching, C-N stretching, and various bending and rocking modes of the NH₂ groups. The positions and intensities of these bands are sensitive to the local environment and can shift with changes in temperature and crystal structure. researchgate.net For instance, in formamidinium lead iodide (FAPbI₃) perovskite films, the incorporation of certain additives can lead to shifts in the FTIR spectra, indicating interactions with the acetamidinium cation. researchgate.net

A detailed vibrational investigation of this compound has led to the assignment of its fundamental infrared absorption bands, providing a spectroscopic fingerprint for this compound in various material systems.

Table 1: Key FTIR Vibrational Modes of this compound

Wavenumber (cm⁻¹) Vibrational Assignment Reference
~3400 - 3000 N-H Stretching researchgate.net
~1700 C=N Stretching researchgate.net
~1600 NH₂ Scissoring researchgate.net
~1400 C-H Bending researchgate.net
~1100 C-N Stretching researchgate.net

Note: The exact peak positions can vary depending on the crystalline phase, temperature, and chemical environment.

Raman spectroscopy is a complementary vibrational technique that is highly sensitive to the molecular and crystal lattice vibrations, making it an excellent tool for studying the properties of this compound-containing materials. monash.edu It is particularly useful for probing exciton-phonon interactions, which are crucial for the performance of optoelectronic devices. aps.org

In formamidinium-based lead halide perovskites, Raman spectroscopy has been used to identify the different crystalline phases and to study the local structural evolution. researchgate.net The Raman spectra of these materials exhibit distinct peaks corresponding to the vibrational modes of the acetamidinium cation and the inorganic lead-iodide lattice. monash.edu For instance, studies on FAPbI₃ single crystals have established a correlation between the perovskite composition and the unique Raman intensities and spectral shapes. monash.edu Tuning the halide content can result in a spectral shift of the organic features due to changes in the strength of hydrogen bonding. monash.edu

The interaction between excitons (electron-hole pairs) and phonons (lattice vibrations) can be investigated through resonant Raman scattering, where the excitation laser energy is tuned to match an electronic transition in the material. aps.org The enhancement of specific Raman modes under resonant conditions provides information about the strength and nature of the exciton-phonon coupling. aps.org In materials containing this compound, the vibrational modes of the organic cation can couple with the electronic states of the material, influencing charge carrier dynamics. The analysis of Raman excitation profiles allows for the determination of exciton (B1674681) energies and the strength of the Fröhlich interaction between excitons and longitudinal optical phonons. aps.org

Table 2: Major Raman Peak Assignments for this compound in FAPbI₃

Raman Shift (cm⁻¹) Vibrational Assignment Reference
516 δ(NCN) doi.org
1112 ν(CN) doi.org
1380 ρ(NH₂) doi.org

Note: δ represents bending, ν represents stretching, and ρ represents rocking modes.

Electron Spectroscopy for Surface and Electronic Structure

Electron spectroscopy techniques are indispensable for characterizing the surface chemistry, electronic structure, and elemental distribution of materials. For this compound-modified materials, these methods provide critical information on chemical states, oxidation, band edge alignment, and ion distribution, all of which are vital for understanding and optimizing device performance.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. caltech.edunih.gov In the study of this compound-containing materials, XPS is crucial for determining the oxidation state of iodine and identifying any chemical changes at the surface.

The core-level spectra obtained from XPS provide information about the binding energies of electrons, which are sensitive to the chemical environment of the atoms. For iodine, the I 3d core level is typically analyzed. The binding energy of the I 3d₅/₂ peak for iodide (I⁻) is generally observed in the range of 619-620 eV. researchgate.net However, shifts to higher binding energies can indicate the presence of iodine in higher oxidation states, such as in polyiodide species or iodine-oxygen compounds. researchgate.net For instance, the binding energy of the I 3d₅/₂ band at 620.9 eV has been suggested to be closer to the +3 oxidation state. researchgate.net

In this compound-modified perovskites, XPS can be used to verify the presence and chemical state of iodide at the surface and to detect any degradation products that may form due to environmental exposure. Analysis of the N 1s spectrum can also provide insights into the chemical environment of the acetamidinium cation. rsc.org

Table 3: Representative I 3d₅/₂ Binding Energies for Different Iodine Species

Iodine Species Oxidation State Approximate Binding Energy (eV) Reference
Iodide (I⁻) -1 619.3 - 619.9 researchgate.net
Molecular Iodine (I₂) 0 619.9 researchgate.net
Iodine in ICl₃ +3 621.5 researchgate.net
Iodate (IO₃⁻) +5 ~624 researchgate.net

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to measure the valence band electronic structure and work function of materials. wikipedia.orgkratos.com It utilizes ultraviolet photons to eject electrons from the valence region, providing information about the highest occupied molecular orbital (HOMO) and the valence band maximum (VBM). psu.eduwarwick.ac.uk

In the context of this compound-modified materials, particularly in perovskite solar cells, UPS is essential for determining the energy level alignment at the interfaces between different layers. rsc.org The VBM of a formamidinium-based perovskite, such as formamidinium tin iodide, has been obtained by UPS. d-nb.info The work function, which is the energy required to remove an electron from the surface to the vacuum level, can also be determined from the UPS spectrum. psu.edu

Proper band edge alignment is critical for efficient charge extraction and transport in photovoltaic devices. By using UPS to measure the VBM and work function of this compound-containing perovskite films and adjacent charge transport layers, researchers can engineer the interfaces to minimize energy barriers and improve device performance. rsc.org

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to image and analyze the chemical composition of solid surfaces and thin films. carleton.edunist.gov It provides detailed elemental and molecular information from the uppermost atomic layers of a material. lucideon.com TOF-SIMS is particularly powerful for studying the spatial distribution of ions and identifying defects in this compound-modified materials. nrel.govosti.gov

In perovskite solar cells, TOF-SIMS has been employed to investigate the uniformity of cation distribution, both laterally and in-depth. osti.gov This is crucial for understanding the formation of the perovskite film and its potential for inhomogeneity, which can impact device performance and stability. nrel.gov The technique can also be used to map the distribution of passivating additives and to study changes in chemistry upon degradation. nrel.govosti.gov

One of the key applications of TOF-SIMS in this field is the analysis of ion migration, a phenomenon known to contribute to the degradation of perovskite devices. nih.govresearchgate.net By applying an electrical bias in situ during TOF-SIMS analysis, researchers can observe the reversible migration of halide ions, including iodide. researchgate.net This provides direct evidence of ion movement under operating conditions and helps to elucidate degradation mechanisms. acs.org TOF-SIMS depth profiling can reveal the distribution of components throughout the device structure, identifying issues such as iodide diffusion, which is a key factor governing device lifetime. acs.org

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Formamidinium iodide
Formamidinium lead iodide
Formamidinium tin iodide
Lead iodide
Iodine
Iodide
Polyiodide
Iodine-oxygen compounds
Iodate
Periodate

Advanced Optical Spectroscopy for Optoelectronic Properties

Advanced optical spectroscopy techniques are indispensable for probing the fundamental optoelectronic properties of this compound-modified materials, providing insights into their performance in devices like solar cells and LEDs.

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to determine the optical bandgap of semiconductor materials, which is the minimum energy required to excite an electron from the valence band to the conduction band. thermofisher.comcaltech.edu For perovskite materials incorporating this compound, this measurement is crucial as the bandgap dictates the range of the solar spectrum that can be absorbed and converted into electrical energy.

The absorption spectrum of a material reveals the wavelengths of light it absorbs. For this compound-modified perovskites, a sharp increase in absorption at a specific wavelength, known as the absorption edge, is characteristic. This absorption edge is directly related to the material's bandgap energy (Eg). The relationship between the absorption coefficient (α), the photon energy (hν), and the bandgap energy is often analyzed using a Tauc plot, derived from the following equation for direct bandgap semiconductors:

(αhν)2 = A(hν - Eg)

By plotting (αhν)2 against hν and extrapolating the linear portion of the curve to the energy axis, the bandgap energy can be determined. thermofisher.comirb.hr Research on formamidinium lead iodide (FAPbI3), a closely related perovskite, has shown that the incorporation of different cations can tune the bandgap. For instance, FAPbI3 films have a characteristic absorption edge around 800 nm. researchgate.net The introduction of acetamidinium is expected to cause shifts in this absorption edge, thereby modifying the bandgap. Studies on FAPbI3 films have reported bandgap values around 1.45 eV to 1.5 eV, and the addition of other ions can slightly alter this value. researchgate.net

Table 1: Optical Bandgap of a Perovskite Film

Material Bandgap (eV)
FAPbI3 Film ~1.45 - 1.5

This interactive table shows a representative bandgap value for a related perovskite material. The exact value for an this compound-modified material would be determined experimentally using the methods described.

Photoluminescence (PL) spectroscopy and Time-Correlated Single Photon Counting (TCSPC) are powerful techniques for investigating the dynamics of charge carriers (electrons and holes) within a semiconductor. researchgate.netumn.eduresearchgate.net When a semiconductor absorbs a photon with energy greater than its bandgap, it creates an electron-hole pair. The subsequent recombination of this pair can result in the emission of a photon, which is the photoluminescence. The efficiency and lifetime of this emission provide critical information about the quality of the material and the behavior of its charge carriers.

In this compound-modified perovskites, PL measurements can reveal the presence of defects and non-radiative recombination pathways. A high PL intensity and a long carrier lifetime are generally indicative of a high-quality material with few defects, which is desirable for efficient solar cells. researchgate.net

TCSPC is a highly sensitive technique used to measure the lifetime of the excited state by recording the time difference between the excitation pulse and the detection of the emitted photon. bhu.ac.inuniklinikum-jena.deedinst.comiitism.ac.in By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the decay of the photoluminescence. This decay can then be fitted to determine the carrier lifetime.

A study on acetamidinium (AA)-substituted methylammonium (B1206745) lead iodide (MAPbI3) perovskites demonstrated a significant increase in carrier lifetime with the incorporation of acetamidinium. acs.org The carrier lifetime increased from 20 µs for the standard MAPbI3 to 32 µs for a film with 10% acetamidinium substitution. acs.org This longer lifetime was correlated with a higher open-circuit voltage in the resulting solar cells. acs.org

Table 2: Carrier Lifetime in Perovskite Films

Material Composition Carrier Lifetime (µs)
MAPbI3 20
10% AA-substituted MAPbI3 32

This interactive table presents data on how acetamidinium substitution impacts carrier lifetime in a perovskite material. acs.org

Femtosecond Transient Absorption Spectroscopy (TAS) is an ultrafast spectroscopic technique that provides detailed insights into the dynamics of photoexcited charge carriers on timescales ranging from femtoseconds to nanoseconds. nih.govnih.govrsc.org This method utilizes a "pump" pulse to excite the sample and a subsequent "probe" pulse to measure the change in absorption as a function of time delay after excitation. nih.gov By analyzing the transient absorption spectra, researchers can track the relaxation pathways of hot carriers, charge transfer processes, and the formation of different excited state species. acs.org

In the context of this compound-modified perovskites, TAS can be used to understand how the incorporation of the acetamidinium cation influences the initial stages of carrier relaxation and recombination. acs.org The spectra can reveal features such as photobleaching (PB), which corresponds to the depletion of the ground state, and photoinduced absorption (PIA), which arises from the absorption of light by the excited carriers. The dynamics of these spectral features provide information on processes like carrier cooling, trapping at defect sites, and bimolecular recombination. researchgate.net

Studies on related perovskite systems, such as formamidinium tin triiodide (FASnI3), have employed TAS to elucidate the effects of additives on carrier relaxation dynamics. acs.org These studies have shown that additives can significantly retard charge recombination in both the bulk and at the surface of the perovskite film. Similar investigations on this compound-modified materials would be crucial for understanding and optimizing their performance in optoelectronic devices.

Dielectric Spectroscopy for Ionic and Electronic Transport Properties

Dielectric spectroscopy is a powerful technique for characterizing the ionic and electronic transport properties of materials by measuring their dielectric properties as a function of frequency. nih.govresearchgate.netnih.gov In hybrid perovskites, which contain both organic and inorganic components, understanding the movement of ions and electrons is critical, as ion migration can significantly impact device stability and performance.

This technique involves applying a small AC electric field to the material and measuring the resulting current. The complex permittivity, consisting of a real part (dielectric constant) and an imaginary part (dielectric loss), is then determined over a range of frequencies. The dielectric constant provides information about the material's ability to store electrical energy, while the dielectric loss is related to energy dissipation processes, including ionic conduction and dipole relaxation. researchgate.net

For this compound-modified materials, dielectric spectroscopy can be used to investigate the mobility of both the acetamidinium cations and iodide anions within the perovskite lattice. The frequency-dependent conductivity can be extracted from the dielectric data, providing insights into the mechanisms of charge transport. Studies on acetamidinium manganese(II) formate, a related hybrid perovskite, have shown that the relaxation dynamics of the cage cations are strongly temperature-dependent and can be probed by dielectric spectroscopy. nih.gov Research on acetamidinium substituted methylammonium lead iodide has also utilized dielectric measurements to understand the material's properties. researchgate.net The insights gained from these studies are important for designing mixed-cation perovskites with suppressed ion migration and enhanced stability. researchgate.net

Computational and Theoretical Investigations of Acetamidinium Iodide in Perovskite Structures

Density Functional Theory (DFT) Calculations for Electronic Structure and Band Theory

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of acetamidinium-containing perovskites, DFT calculations help elucidate the material's band structure, density of states, and the nature of chemical bonding.

While comprehensive band structure analyses for pure acetamidinium (B1228376) lead iodide perovskites are not widely documented, DFT studies on perovskites where acetamidinium (AA) is used as a substituent for methylammonium (B1206745) (MA) provide valuable insights. DFT calculations have been employed to understand how the partial substitution of MA with the larger AA cation affects the electronic properties. acs.orgnih.gov

For instance, in tin-based perovskites (FASnI3), the incorporation of the acetamidinium cation has been shown to induce a significant blue shift in both the absorption and photoluminescence spectra. acs.org This indicates a widening of the band gap (Eg) as the acetamidinium content is increased. acs.org Specifically, substituting 10% acetamidinium in formamidinium tin iodide (FASnI3) increases the band gap from 1.36 eV to 1.42 eV. acs.org This tunability of the band gap is a critical aspect for optimizing the performance of perovskite solar cells. st-andrews.ac.ukchemrxiv.org DFT calculations on various substituted perovskites have shown that these materials generally exhibit direct bandgaps, which is a desirable characteristic for solar cell applications. researchgate.net

The Density of States (DOS) analysis provides information about the number of available electronic states at each energy level. For perovskite materials, the DOS near the band edge, particularly the valence band maximum (VBM) and conduction band minimum (CBM), is critical for understanding their optoelectronic properties.

DFT simulations are instrumental in modeling the intricate bonding within the perovskite lattice. For acetamidinium (AA), these simulations reveal unique bonding characteristics compared to more common cations like methylammonium (MA). The AA cation possesses a delocalized π-electron cloud over its N-C-N bond, which restricts the C-N bond rotation. acs.orgnih.gov

A key finding from theoretical studies is that the acetamidinium cation can form an additional hydrogen bond with the surrounding iodide ions. acs.orgnih.gov Specifically, AA forms four N-H···I hydrogen bonds, in contrast to the three formed by MA. acs.orgnih.gov This enhanced hydrogen bonding strengthens the electrostatic interaction between the cation and the inorganic framework, which helps to stabilize the AA cation within the perovskite matrix. acs.orgnih.govresearchgate.net DFT modeling has been used to visualize these hydrogen bonds and calculate their lengths and angles, providing a detailed picture of the cation's integration into the lattice. researchgate.net This stronger interaction is believed to contribute to the improved intrinsic stability of perovskite films containing acetamidinium. acs.orgresearchgate.netnih.gov

Table 1: Comparison of Bonding Characteristics of A-site Cations
CationAbbreviationKey Structural FeatureNumber of N-H···I Hydrogen BondsImpact on Perovskite Structure
AcetamidiniumAADelocalized π-electron cloud over N-C-N bond4Strengthened electrostatic interaction and cation stabilization. acs.orgnih.gov
MethylammoniumMAFreer C-N bond rotation3Standard interaction, serves as a reference for comparison. acs.orgnih.gov

Molecular Dynamics Simulations for Cation Dynamics and Lattice Vibrations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In perovskite research, MD is used to study the rotational dynamics of the organic cation within the inorganic cage and the vibrations of the crystal lattice. scirp.orgnih.gov These dynamic properties are known to influence the material's electronic and photophysical behavior. nih.gov

While MD simulations have been extensively applied to study the dynamics of cations like methylammonium and formamidinium in perovskite structures, specific theoretical studies focusing on the cation dynamics and lattice vibrations of acetamidinium iodide are not widely reported in the current literature. nih.govresearchgate.net Research on other systems has shown that the interaction between the organic cation and the inorganic framework can influence lattice vibrations. nih.gov Given the stronger hydrogen bonding of acetamidinium, it is plausible that its rotational dynamics and the coupling with lattice phonons would differ from those of smaller, more common cations, but detailed MD simulations are needed to elucidate these effects.

Theoretical Models for Perovskite Stability and Tolerance Factors

The stability of the perovskite crystal structure is a critical factor for its application in devices. Theoretical models, particularly those based on geometric parameters like the Goldschmidt tolerance factor, are essential for predicting whether a given combination of ions will form a stable perovskite structure.

The Goldschmidt tolerance factor (t) is a widely used empirical guideline for predicting the stability of the ABX3 perovskite structure. It is calculated using the ionic radii of the A, B, and X ions. A tolerance factor between 0.8 and 1.0 is generally considered favorable for the formation of a stable cubic perovskite structure. nih.govresearchgate.net

The acetamidinium (AA) cation is significantly larger than conventional A-site cations like methylammonium (MA) and formamidinium (FA). acs.orgnih.gov This large size results in a Goldschmidt tolerance factor greater than 1 for acetamidinium lead iodide, which falls outside the ideal range for 3D perovskite stability. nih.govacs.org Consequently, acetamidinium does not typically form a stable 3D lead iodide perovskite structure on its own, often leading to the formation of 2D or other non-perovskite phases. nih.govacs.org

However, the acetamidinium cation can be incorporated into the perovskite lattice as a substituent (e.g., in (AAxMA1-x)PbI3) up to a certain limit, typically around 10%. acs.orgnih.gov In such mixed-cation systems, the "effective" tolerance factor is a weighted average, allowing for the stabilization of the perovskite phase. This compositional engineering is a key strategy for tuning the properties and enhancing the stability of perovskite materials. mdpi.com

Table 2: Ionic Radii and Calculated Goldschmidt Tolerance Factor for APbI3 Perovskites
A-site CationIonic Radius (rA) [pm]Calculated Tolerance Factor (t)*Observed 3D Perovskite Stability
Cesium (Cs+)170 researchgate.net0.99Metastable nih.gov
Methylammonium (MA+)217 acs.org1.05Stable
Formamidinium (FA+)253 acs.org1.10Metastable nih.gov
Acetamidinium (AA+)~284 acs.org1.14Unstable, forms non-perovskite phases nih.govacs.org

Note: Tolerance factor calculated using the formula t = (rA + rX) / [√2 * (rB + rX)], with ionic radii for Pb2+ (rB) = 119 pm and I- (rX) = 220 pm.

Energetic Favorability of Acetamidinium Substitution

Computational studies have provided significant insights into the energetic advantages of incorporating acetamidinium (AA) into perovskite structures, typically by substituting the more common methylammonium (MA) cation. The energetic favorability of this substitution is primarily attributed to the unique structural and bonding characteristics of the acetamidinium cation. researchgate.netnih.govacs.org

While acetamidinium is a larger cation, it has been shown to be substitutionally viable up to approximately 10% in methylammonium lead iodide perovskites. researchgate.netnih.gov This level of substitution has been linked to improvements in material and device properties, including increased carrier lifetime and enhanced device stability under ambient conditions, which are manifestations of the favorable energetic integration of acetamidinium into the perovskite crystal structure. researchgate.netnih.govacs.org The improved stability suggests a lower formation energy for the mixed-cation perovskite compared to its individual components, making the substitution an energetically favorable process for enhancing the material's intrinsic properties.

Simulation of Ion Migration Pathways and Activation Energies

Computational simulations, particularly those employing first-principles calculations and density functional theory (DFT), are crucial for understanding the dynamics of ion migration in halide perovskite materials. nih.govoipub.comresearchgate.net This phenomenon is a key factor in the operational stability and performance of perovskite-based devices. In this compound-containing perovskites, as in other hybrid halide perovskites, the migration of iodide ions (I⁻) is a primary area of investigation. aip.org

Simulations have identified that the most prevalent mechanism for iodide migration is a vacancy-assisted hopping process. oipub.comaip.org In this pathway, an iodide ion moves from its lattice position to an adjacent vacant iodide site. Theoretical models illustrate that this migration does not necessarily follow a linear path; instead, it can be a slightly curved trajectory that involves the local relaxation and tilting of the surrounding lead-iodide octahedra. researchgate.net The energy profile along this migration path determines the activation energy (Ea), which is the minimum energy required for the ion to hop from one site to another. researchgate.net

The activation energy for ion migration is a critical parameter that quantifies the stability of the ionic lattice. A higher activation energy implies greater resistance to ion movement and, consequently, better device stability. Computational studies have calculated a range of activation energies for iodide migration in various hybrid perovskite systems. These values can differ based on the specific migration pathway, the presence of other cations, and the computational method employed. aip.org For instance, in methylammonium lead iodide (MAPbI₃), a closely related compound, DFT calculations have estimated the activation energy for I⁻ migration to be approximately 0.58 eV to 0.6 eV. oipub.comaip.org Other computational analyses have reported values that can vary significantly, sometimes being as low as 0.08 eV, depending on the specific conditions and material morphology being modeled. aip.org Machine-learned force fields have also been used to study the diffusion of charged halide defects, providing further insight into the migration rates of different iodide species (interstitials and vacancies) and their various charge states. nih.govacs.org

The following table summarizes computationally derived activation energies for iodide migration in different perovskite systems, providing a comparative view of the energy barriers involved.

Migrating Ion/DefectPerovskite SystemActivation Energy (Ea) in eVComputational Method/Source
I⁻ (Vacancy-assisted)CH₃NH₃PbI₃ (MAPbI₃)0.6First-principles calculations oipub.com
I⁻ (Vacancy-assisted)CH₃NH₃PbI₃ (MAPbI₃)0.58Computational Analysis aip.org
I⁻ (Vacancy-assisted)CH(NH₂)₂PbI₃ (FAPbI₃)0.48 - 0.55First-principles calculations aip.org
I⁻ (Vacancy-assisted)General Halide Perovskites0.08 - 0.7Range from various experimental and DFT studies researchgate.net
Iodide Vacancy (V⁺I)CsPbI₃~0.15DFT (NEB) acs.org
Iodide Interstitial (I⁻i)CsPbI₃~0.25DFT (NEB) acs.org

Mechanistic Insights into Performance Enhancement in Acetamidinium Modified Perovskite Devices

Role of Acetamidinium (B1228376) Cation in Defect Passivation Mechanisms

Defects within the perovskite active layer, such as surface and grain boundary defects and vacancy defects, act as non-radiative recombination centers, significantly limiting device efficiency and stability. The acetamidinium cation plays a crucial role in mitigating these detrimental effects.

Surface and Grain Boundary Passivation

Acetamidinium cations are effective in passivating defects located at the surface and grain boundaries of the perovskite films. The presence of N–H bonds within the rigid structure of the acetamidinium cation allows for the formation of hydrogen bonds with iodine atoms situated at grain boundaries. acs.orgnih.gov This interaction helps to passivate surface defects that can arise from missing formamidinium (FA) in the surface region. acs.orgnih.gov This passivation effect contributes to reducing non-radiative recombination losses at these interfaces. researchgate.netresearchgate.netmdpi.com

Suppression of Vacancy Defects (e.g., Iodide Vacancies, FA Vacancies)

Beyond surface and grain boundary passivation, acetamidinium also contributes to the suppression of vacancy defects within the perovskite bulk. Acetamidinium has been found to passivate vacancy defects on the surface and near the bottom of the film. acs.orgnih.gov Specifically, it can have effects on passivating FA vacancy defects not only on the surface but also at the perovskite/HTL interface and in the bulk. acs.orgnih.gov The size of the acetamidinium cation, although slightly larger than FA, and its rigid structure may allow it to occupy FA vacancies, thereby passivating these defects, particularly in tin-based perovskites. acs.orgnih.gov The N–H bonds can also form hydrogen bonds with iodine atoms, effectively passivating iodine vacancies through hydrogen bonds formed by the N−H bonds of the polar cation AA+. researchgate.net

Strategies for Mitigating Ion Migration and Enhancing Stability

Ion migration is a significant factor contributing to the instability and hysteresis observed in perovskite devices. Acetamidinium incorporation offers strategies to mitigate this issue.

Acetamidinium-Induced Ion Immobilization

The acetamidinium cation effectively hinders ion migration and enhances the long-term stability of perovskite solar cells. researchgate.netntu.edu.tw The restricted C–N bond rotation in acetamidinium, due to the delocalized π-electron cloud over the N–C–N bond, strengthens the resulting N–H···I bond. acs.orgnih.gov This increased electrostatic interaction between the AC cation and the SnI₆⁴⁻ octahedron can stabilize the perovskite matrix, thereby enhancing its stability and potentially immobilizing mobile ions like methylammonium (B1206745) (MA⁺) and iodide (I⁻). acs.orgnih.govresearchgate.netntu.edu.tw Inducing molecules that can increase the amount of coordinated bonds with the I⁻ ions of the perovskite lattice is a feasible method to immobilize ions and increase the stability of the crystal structure under environmental stresses. ntu.edu.tw

Correlation with Reduced Hysteresis in Device Performance

The suppression of ion migration facilitated by acetamidinium directly correlates with reduced hysteresis in the current density-voltage (J-V) characteristics of perovskite solar cells. Hysteresis is a notorious issue linked to the slow dynamics of mobile ions inside the perovskite film. mdpi.comhku.hk By effectively hindering ion migration and passivating defects that contribute to ion accumulation and charge trapping, acetamidinium helps to stabilize the internal electric field and carrier collection processes, leading to a significant reduction in hysteresis. researchgate.netresearchgate.nethku.hkmdpi.commdpi.comcsic.essciopen.com For example, defect passivation has been observed to reduce the hysteresis index. mdpi.com Reduced hysteresis is consistent with larger grain size and fewer voids achieved with certain processing methods, which can be influenced by additives like acetamidinium. mdpi.com

Influence on Charge Carrier Dynamics and Recombination Processes

The presence of acetamidinium also impacts the dynamics of charge carriers and recombination processes within the perovskite layer. Defect passivation is crucial for minimizing non-radiative recombination, which is a major loss mechanism for photogenerated charge carriers. researchgate.netresearchgate.netmdpi.comcsic.es

Enhanced Carrier Lifetime

One of the key mechanisms by which acetamidinium substitution improves perovskite device performance is by increasing the carrier lifetime within the perovskite material. Research has shown that substituting methylammonium with acetamidinium can lead to a longer carrier lifetime. For instance, devices made with 10% AA-substituted films exhibited an increase in carrier lifetime from 20 µs in the case of MAPbI₃ to 32 µs. researchgate.netnih.govacs.org This extended carrier lifetime allows charge carriers to travel further within the material before recombining, increasing the probability of their collection at the electrodes. The oversized acetamidinium cation is reported to passivate the bulk of the perovskite, leading to a significantly longer bulk recombination lifetime, potentially up to 10 times longer. figshare.com

Here is a comparison of carrier lifetimes:

Perovskite CompositionAverage Carrier Lifetime (µs)Source
MAPbI₃20 researchgate.netnih.govacs.org
10% AA-substituted MAPbI₃32 researchgate.netnih.govacs.org
MA₀.₉AA₀.₁PbI₃ single crystals and thin films10x longer than MAPbI₃ bulk lifetime figshare.com

Reduction of Non-Radiative Recombination Losses

Acetamidinium incorporation plays a crucial role in reducing non-radiative recombination losses, which are detrimental to the efficiency of solar cells. The restricted rotation and bulkiness of the acetamidinium cation, along with increased hydrogen bonding, are thought to prevent ion migration by increasing the activation energy of vacancy-mediated halide migration. scispace.com This reduction in ion migration helps to decrease interface recombination losses, thereby improving device performance. scispace.com Furthermore, acetamidinium-based additives have been shown to reduce carrier recombination in both the perovskite film and the device. researchgate.net Studies investigating methylammonium-free wide-bandgap perovskites have found that certain ionic additives can improve the radiative efficiency of the bulk perovskite and reduce non-radiative recombination at both the hole and electron transport layer interfaces. rsc.org While this specific study refers to a different additive, the principle of ionic additives reducing non-radiative losses through interface passivation is relevant to the role of acetamidinium.

Modulation of Optoelectronic Properties for Device Optimization

The inclusion of acetamidinium iodide also modulates the optoelectronic properties of the perovskite material, leading to optimization of device performance, particularly in terms of open-circuit voltage and power conversion efficiency.

Open-Circuit Voltage (Voc) Improvement

Acetamidinium substitution has been consistently linked to an increase in the open-circuit voltage (Voc) of perovskite solar cells. Devices fabricated with 10% AA-substituted films have shown an average Voc of 1.12 V, which is higher than the average Voc of 1.04 V observed in the case of MAPbI₃. researchgate.netnih.govacs.org This improvement in Voc is attributed, in part, to the increase in carrier lifetime. researchgate.netnih.govacs.org A higher Voc indicates a larger potential difference that the solar cell can generate under illumination, contributing to higher power output.

Here is a comparison of average open-circuit voltages:

Perovskite CompositionAverage Open-Circuit Voltage (V)Source
MAPbI₃1.04 researchgate.netnih.govacs.org
10% AA-substituted MAPbI₃1.12 researchgate.netnih.govacs.org

Power Conversion Efficiency (PCE) Enhancement

The combined effects of enhanced carrier lifetime, reduced non-radiative recombination, improved charge collection, and increased open-circuit voltage culminate in a significant enhancement of the power conversion efficiency (PCE) of perovskite solar cells incorporating this compound. Devices fabricated with 10% AA-substituted films have demonstrated impressive PCEs, with champion devices reaching up to 18.29% and average efficiencies around 16.3%. researchgate.netnih.govacs.org The use of acetamidine-based salts as additives has also resulted in higher PCEs, with one study reporting a PCE of 16.54% for a device using an acetamidine (B91507) salt additive, which was significantly higher than the control device without the additive. researchgate.net In tin perovskite solar cells, the addition of acetamidinium (AC) and rubidium (Rb) co-cations in optimized proportions (10% AC and 3% Rb) resulted in a champion device PCE of 14.5%. acs.orgnih.gov Furthermore, incorporating acetamidinium cations into the perovskite layer has led to champion device efficiencies as high as 20.68% in p-i-n planar solar cells fabricated via an air-processable method. researchgate.net

Here is a summary of reported power conversion efficiencies:

Perovskite Composition / ModificationChampion PCE (%)Average PCE (%)Source
10% AA-substituted MAPbI₃18.2916.3 researchgate.netnih.govacs.org
MAPbI₃ with acetamidine salt additive-16.54 researchgate.net
FASnI₃ with 10% AC and 3% Rb14.5- acs.orgnih.gov
MAPbI₃ with 5 mol% Aa⁺ incorporation20.6818.98 researchgate.net

Applications and Advanced Device Architectures Utilizing Acetamidinium Iodide

Acetamidinium (B1228376) Iodide in High-Performance Perovskite Solar Cells

The inclusion of acetamidinium iodide in the composition of perovskite absorber layers has demonstrated notable improvements in the efficiency and longevity of solar cells.

Acetamidinium (AA) has been successfully substituted into methylammonium (B1206745) lead iodide (MAPbI3) perovskite solar cells. This substitution has been shown to result in a higher open-circuit voltage (Voc) and improved intrinsic stability of the devices. acs.orgresearchgate.netgreatcellsolarmaterials.com The acetamidinium cation possesses a restricted C–N bond rotation due to a delocalized π-electron cloud and the presence of an additional N–H···I bond, contributing to stronger electrostatic interaction and stabilization within the perovskite matrix. acs.orgresearchgate.net

Research indicates that substituting up to 10% of methylammonium with acetamidinium in MAPbI3 films leads to devices with an average Voc of 1.12 V, which is higher than the 1.04 V average Voc observed in control MAPbI3 devices. acs.orgresearchgate.net This increase in Voc is attributed to an increase in carrier lifetime, from 20 µs in MAPbI3 to 32 µs in films with 10% AA substitution. acs.orgresearchgate.net Devices incorporating 10% AA have achieved champion efficiencies of 18.29% and average efficiencies of 16.3%. acs.orgresearchgate.net Furthermore, these devices exhibit improved stability under ambient exposure (72 ± 3% RH), retaining 70% of their initial power conversion efficiencies (PCEs) after 480 hours, whereas reference MAPbI3 devices under the same conditions saw their PCEs reduce to 43%. acs.orgresearchgate.net

Perovskite CompositionAverage Voc (V)Champion PCE (%)Average PCE (%)Stability (Retention after 480h, 72±3% RH)
MAPbI31.04--43%
MAPbI3 with 10% Acetamidinium1.1218.2916.370%

Acetamidinium also plays a role in the development of lead-free perovskite solar cells, particularly those based on tin. In formamidinium tin iodide (FASnI3) structures, the addition of co-cations like acetamidinium (AC) and rubidium (Rb) has been explored to improve performance and stability. acs.orgnih.gov Studies have shown that incorporating 10% AC and 3% Rb into FASnI3 can optimize device performance, yielding a power conversion efficiency of 14.5%. acs.orgnih.gov In these tin-based systems, acetamidinium is found to be effective in passivating vacancy defects on the surface and near the bottom of the film, contributing to enhanced stability. acs.orgnih.gov The optimized devices have demonstrated excellent shelf stability, maintaining over 90% of their initial performance for 3000 hours, and good light-soaking stability. acs.orgnih.gov

Germanium iodide perovskites are another class of lead-free materials being investigated for photovoltaic applications. Acetamidinium has been synthesized as an A-site cation in AGeI3 perovskites, alongside cesium (Cs) and methylammonium (MA). nih.govresearchgate.net While MAGeI3 and FAGeI3 have shown better photovoltaic performance in some studies, the exploration of acetamidinium in germanium-based perovskites highlights its potential as a constituent in diverse lead-free formulations. nih.govresearchgate.net

This compound is relevant in the context of reduced-dimensional perovskite structures, specifically quasi-2D and 2D perovskites. While larger organic cations like acetamidinium may hinder the formation of ideal 3D structures, they can be incorporated into layered 2D Ruddlesden-Popper (RP) perovskites. ossila.comnih.gov The incorporation of such large cations in 2D structures offers greater structural flexibility compared to their 3D counterparts and can relax the limitations imposed by the Goldschmidt tolerance factor in 3D perovskites. nih.gov Quasi-2D tin perovskite solar cells, which combine aspects of both 2D and 3D structures, are seen as a promising approach to enhance the stability and efficiency of tin-based devices. nih.gov

The application of acetamidinium-substituted perovskites extends to flexible solar cell architectures. Acetamidinium-substituted methylammonium lead iodide (MAPI) has been used in the fabrication of perovskite solar cells on flexible stainless-steel substrates. researchgate.net Preliminary studies on such devices have shown power conversion efficiencies up to 5.3%. researchgate.net Fabricating PSCs on metal substrates like stainless steel requires a substrate configuration where light is illuminated through a transparent top electrode. acs.org Stainless steel offers advantages such as superior thermal and mechanical stability, as well as resistance to corrosion, moisture, fire, and chemical attacks, making it a suitable flexible substrate. researchgate.net

Potential in Other Perovskite-Based Optoelectronic Devices

Beyond solar cells, this compound shows promise in other optoelectronic applications utilizing perovskite materials.

This compound, a chemical compound with the formula C₂H₇IN₂ and PubChem CID 91972120, is gaining attention in the field of emerging memory technologies, particularly memristors. fishersci.calabsolu.ca Its role is primarily explored within the context of organic-inorganic halide perovskites, materials known for their potential in various optoelectronic applications, including resistive switching memory devices. researchgate.netnih.gov

7.2.2. Emerging Memory Technologies (e.g., Memristors)

The application of this compound in emerging memory technologies, such as memristors, is closely linked to its incorporation into hybrid halide perovskite structures. Perovskite materials exhibit resistive switching behavior, a fundamental property for the function of memristors, where the resistance of the material can be repeatedly switched between different states by applying a voltage. nih.govorbitskyline.com This characteristic makes them promising candidates for next-generation non-volatile memory devices, offering potential advantages like low power consumption and high-speed switching capabilities compared to conventional memory technologies. researchgate.nettiutic.org

Research indicates that the inclusion of acetamidinium (AA) as an A-site cation in methylammonium lead iodide (MAPbI₃) perovskites can influence the material's properties relevant to memory applications. researchgate.netresearchgate.netacs.org While much of the research involving this compound in perovskites focuses on solar cell applications, where it has shown to improve open-circuit voltage and intrinsic stability, its effect on ionic migration within the perovskite structure is also pertinent to memristive behavior. researchgate.netacs.orggreatcellsolarmaterials.com

Ion migration is considered a critical factor in the resistive switching mechanism of organic perovskites, often involving the formation and rupture of conductive filaments formed by metallic or vacancy defects, such as iodine vacancies. nih.gov Studies suggest that partial substitution of methylammonium (MA⁺) with acetamidinium molecules can induce lattice distortions. acs.org These distortions can create a steric effect that impedes ion migration pathways, consequently increasing the activation energy required for iodide diffusion. acs.org This modulation of ion transport through A-site cation engineering, including the use of acetamidinium, is highlighted as a promising strategy for controlling and mitigating undesired halide diffusion in perovskite-based devices, which is essential for optimizing their performance in optoelectronic applications, including memory. acs.org

Future Research Directions and Unresolved Challenges

Further Exploration of Structure-Property Relationships

A deep and fundamental understanding of how the molecular structure of acetamidinium (B1228376) iodide dictates the material's bulk properties is a critical area for future investigation. The unique characteristics of the acetamidinium (AA) cation, such as its restricted C–N bond rotation due to a delocalized π-electron cloud, influence its interaction within the perovskite lattice. acs.orgnih.gov This bonding structure enhances electrostatic interactions and helps to stabilize the cation within the perovskite matrix. acs.orgnih.gov

Key research questions that remain to be answered include:

Cation Engineering: How do modifications to the acetamidinium cation, such as functionalization or substitution, impact crystal symmetry, lattice strain, and electronic band structure? Systematic studies are needed to map these modifications to resulting changes in properties like charge carrier mobility and exciton (B1674681) binding energy. scispace.com

Interactions with other Ions: In mixed-cation systems, how does acetamidinium iodide interact with other organic or inorganic cations (e.g., methylammonium (B1206745), formamidinium, cesium)? Understanding these interactions is crucial for designing stable and efficient alloyed perovskites.

Dimensionality and Phase Control: Research into the role of acetamidinium in forming and stabilizing lower-dimensional (2D) or quasi-2D perovskite structures could lead to materials with enhanced stability. researchgate.net Exploring the thermodynamic and kinetic factors that govern phase transitions in acetamidinium-containing perovskites is essential for preventing the formation of undesirable, non-photoactive phases. rsc.org

First-principles calculations and advanced characterization techniques will be instrumental in elucidating these complex relationships. nih.gov For instance, density functional theory (DFT) can model the hydrogen bonding between the acetamidinium cation and the iodide lattice, providing insights into structural stability. researchgate.net

Long-Term Stability Mechanisms and Degradation Pathways

While initial studies suggest that incorporating acetamidinium can improve the intrinsic stability of perovskite solar cells, the long-term operational stability remains a major obstacle. acs.orgnih.gov A comprehensive understanding of the degradation mechanisms is paramount for developing effective mitigation strategies.

Future research should focus on:

Environmental Stressors: Systematically investigating the degradation pathways of acetamidinium-containing perovskites under various environmental stressors, including humidity, oxygen, ultraviolet light, and thermal cycling. northwestern.eduresearchgate.net Studies have shown that the simultaneous presence of light and high humidity can accelerate the degradation of similar perovskite systems. northwestern.eduresearchgate.net

Ion Migration: The migration of ionic species, particularly iodide vacancies, is a well-known degradation mechanism in perovskite solar cells. researchgate.netutoronto.ca Research is needed to determine if the bulkier acetamidinium cation can effectively suppress this ion migration by increasing the activation energy for vacancy-mediated halide movement, as has been suggested. scispace.com

Interface Degradation: The interfaces between the perovskite layer and the charge transport layers are often weak points where degradation initiates. Understanding the chemical and physical changes occurring at these interfaces in acetamidinium-based devices is crucial for improving long-term stability. acs.org

Advanced in-situ and operando characterization techniques will be vital for monitoring the chemical and structural evolution of these materials during degradation, providing a clearer picture of the failure modes. northwestern.edu

Rational Design Principles for Novel Acetamidinium-Based Materials

Armed with a deeper understanding of structure-property relationships and degradation mechanisms, the scientific community can move towards a more rational, predictive approach to designing new materials. This involves a synergistic combination of computational modeling and experimental synthesis. rsc.orgnih.gov

Key aspects of this research direction include:

Computational Screening: Utilizing high-throughput computational screening to identify promising new acetamidinium derivatives or novel compositions with desired optoelectronic properties and enhanced stability. rsc.org This can help narrow down the vast parameter space for experimental investigation.

Defect Passivation Strategies: Designing new molecules, including those based on Lewis bases, that can effectively passivate defects at the crystal grain boundaries and surfaces of acetamidinium-based perovskite films. acs.orgnorthwestern.edu This is a proven strategy for enhancing both efficiency and durability. nih.govnorthwestern.edu

Lead-Free Alternatives: Exploring the use of this compound in lead-free perovskite architectures to address environmental concerns associated with lead toxicity. researchgate.net This requires a fundamental redesign of the material composition while maintaining favorable properties.

The establishment of clear design rules will accelerate the discovery of next-generation materials tailored for specific applications, moving beyond the trial-and-error approaches that have often characterized the field.

Scalable Fabrication Techniques for Commercialization

For this compound-based materials to transition from the laboratory to commercial applications, the development of scalable, cost-effective, and reproducible fabrication techniques is non-negotiable. uvic.ca Laboratory-scale spin-coating methods are often unsuitable for producing the large-area, uniform films required for industrial production. researchgate.net

Future research must address the following challenges:

Scalable Deposition Methods: Adapting and optimizing scalable deposition techniques such as blade-coating, slot-die coating, inkjet printing, and flexographic printing for acetamidinium-containing perovskite precursor solutions. rsc.orguvic.cadartmouth.edu These methods need to achieve high film quality and uniformity over large areas. nih.gov

Crystallization Control: Developing methods to precisely control the crystallization process during scalable deposition to achieve optimal film morphology, grain size, and crystal orientation. acs.org This is a significant challenge as the dynamics of solvent evaporation and crystal growth differ substantially from spin-coating. researchgate.net

Ambient Air Processing: A major goal is to develop fabrication processes that are tolerant to ambient air conditions, reducing the manufacturing costs associated with inert atmosphere processing. uvic.canih.gov

The table below summarizes some of the promising scalable techniques being explored for related formamidinium-based perovskites, which could be adapted for this compound systems.

Fabrication TechniqueDescriptionPotential AdvantagesKey Challenges
Blade-CoatingA blade is used to spread the precursor solution across a substrate, forming a thin film.Simple, low-cost, good material utilization, compatible with roll-to-roll processing. uvic.caAchieving uniform thickness and morphology, controlling crystallization dynamics. uvic.ca
Inkjet PrintingDroplets of precursor ink are precisely deposited onto a substrate to build up the film.Digital control of film pattern and thickness, efficient material usage, suitable for flexible substrates. researchgate.netInk formulation (viscosity, surface tension), avoiding nozzle clogging, achieving uniform films without "coffee ring" effect. researchgate.net
Slot-Die CoatingA continuous supply of precursor solution is delivered through a narrow slot onto a moving substrate.High-throughput, excellent uniformity over large areas, compatible with roll-to-roll manufacturing.Requires precise control of coating speed, solution viscosity, and flow rate.
Flexographic PrintingA flexible relief plate is used to transfer ink to the substrate, enabling high-speed patterning.Very high speed (e.g., 60 m/min), high-resolution patterning, precise thickness control. dartmouth.eduEngineering precursor rheology for rapid film leveling, ensuring complete and uniform coverage. dartmouth.edu

Overcoming these fabrication hurdles is a critical step towards the commercial viability of solar cells and other optoelectronic devices based on this compound. rsc.org

Q & A

Q. What are the crystallographic parameters of acetamidinium iodide, and how are they determined experimentally?

this compound’s crystal structure (e.g., space group, lattice parameters) is typically resolved via single-crystal X-ray diffraction (SC-XRD). For example, a study reported orthorhombic symmetry (space group Fdd2) with lattice parameters a = 17.2882(9) Å, b = 7.3029(11) Å, and c = 16.7051(12) Å, determined using ShelXL refinements with restraints to mitigate pseudosymmetry-induced parameter correlations . Rigid bond restraints and SADI constraints are applied during refinement to ensure accurate bond lengths and angles.

Q. How can researchers synthesize high-purity this compound for perovskite precursor studies?

Synthesis involves stoichiometric reactions between acetamidine and hydroiodic acid under controlled conditions (e.g., inert atmosphere, low humidity). Purity is validated via techniques like nuclear magnetic resonance (NMR) and elemental analysis. For perovskite applications, residual solvent removal (e.g., formic acid) is critical, as impurities can disrupt crystallization .

Q. What spectroscopic methods are used to characterize this compound’s chemical stability and interactions?

Attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) identifies functional groups (e.g., N–H stretching at ~3200 cm⁻¹), while thermogravimetric analysis (TGA) assesses thermal stability and vapor pressure. X-ray diffraction (XRD) confirms phase purity, and mass spectrometry detects decomposition products .

Advanced Research Questions

Q. How do this compound-based perovskites compare to formamidinium or methylammonium analogs in terms of optoelectronic properties?

Acetamidinium’s larger cation size compared to methylammonium can distort the perovskite lattice, potentially increasing bandgap and reducing charge recombination. However, its stronger hydrogen-bonding interactions with lead iodide may lower crystallinity. High-throughput screening (e.g., via robotic platforms like RAPID) reveals that optimal organic/inorganic precursor ratios (e.g., 1–3 M organic, 0.5–1.0 M PbI₂) and formic acid concentrations (>6 M) favor large, defect-free crystals .

Q. What experimental strategies address contradictions in reported photovoltaic efficiencies of acetamidinium-based perovskites?

Discrepancies often arise from variations in film morphology (e.g., grain boundaries) or interfacial defects. To resolve these:

  • Use mesoporous alumina scaffolds to enforce structured growth and reduce recombination .
  • Apply rigid bond restraints during crystallographic refinement to minimize structural inaccuracies .
  • Cross-validate efficiency claims via external quantum efficiency (EQE) and photoluminescence quantum yield (PLQY) measurements .

Q. How can researchers design experiments to mitigate pseudosymmetry challenges in this compound crystallography?

Pseudosymmetry in acetamidinium salts leads to correlated atomic displacement parameters (ADPs). Strategies include:

  • Applying RIGU and SIMU restraints in ShelXL to stabilize refinement.
  • Constraining ADPs of symmetrically equivalent atoms (e.g., C1/C3 and C2/C4) .
  • Using high-resolution synchrotron XRD data to improve signal-to-noise ratios.

Q. What role does formic acid play in the inverse temperature crystallization (ITC) of acetamidinium lead iodide perovskites?

Formic acid shifts the PbI₂ equilibrium from colloidal clusters to ionic species, lowering crystallization onset temperatures. It also acts as a weak acid compatible with robotic synthesis systems (e.g., NIMBUS), enabling precise control over precursor supersaturation. Optimal concentrations (>6 M) promote large crystal growth by modulating solvent complexation strength .

Methodological Guidance

Q. How should researchers optimize reaction conditions for this compound-based perovskite films?

  • Perform quasi-random sampling of composition space (e.g., using ESCALATE algorithms) to map organic/inorganic/formic acid concentration effects .
  • Classify outcomes into crystallite size categories (e.g., amorphous, polycrystalline, single-crystal) via visual scoring .
  • Validate with grazing-incidence wide-angle X-ray scattering (GIWAXS) to assess film uniformity.

Q. What statistical approaches are recommended for analyzing high-throughput crystallization data?

  • Use principal component analysis (PCA) to identify dominant variables (e.g., organic concentration, solvent ratio).
  • Apply machine learning (e.g., random forests) to predict crystal quality from precursor parameters .
  • Report uncertainties via error propagation analysis, especially for correlated parameters like lattice constants .

Q. How can conflicting reports on this compound’s thermal stability be reconciled?

Discrepancies may stem from differing experimental setups (e.g., heating rates, atmosphere). To standardize:

  • Conduct TGA under inert gas with controlled humidity.
  • Compare decomposition onset temperatures across studies, noting instrument calibration differences .
  • Pair TGA with differential scanning calorimetry (DSC) to detect phase transitions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.